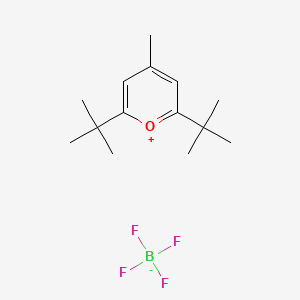![molecular formula C11H17Cl2FN2O B2965937 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride CAS No. 2378502-20-4](/img/structure/B2965937.png)
1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride is a chemical compound that has been recently studied for its potential applications in scientific research. This compound is a cyclopentan-1-amine derivative with a fluoropyridine group attached to it. The synthesis method of this compound is complex and requires specialized knowledge and equipment.
Scientific Research Applications
Antibacterial Agents
Research has shown that pyridonecarboxylic acids, related to the chemical structure of 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine, are significant as antibacterial agents. Egawa et al. (1984) discussed the synthesis and antibacterial activity of various compounds with substituted cyclic amino groups, highlighting their potential in antibacterial screenings and further biological study (Egawa et al., 1984).
Nickel-Catalyzed Coupling
The compound's structure suggests its potential in nickel-catalyzed coupling reactions. Zhu and Wang (2013) demonstrated the effectiveness of nickel catalysts in coupling fluoroarenes with amines, indicating the relevance of such structures in synthetic chemistry (Zhu & Wang, 2013).
Synthesis of Derivatives
Anderson et al. (1988) reported the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, which bear structural similarities to the compound . This research highlights the versatility in synthesizing structurally related compounds for various applications (Anderson et al., 1988).
Antitumor Agents
Compounds with a similar structure have been investigated for their antitumor properties. Tsuzuki et al. (2004) explored the synthesis and structure-activity relationships of naphthyridine derivatives, emphasizing their potential as antitumor agents (Tsuzuki et al., 2004).
Thermal and Acid-Catalyzed Rearrangements
Research by Faragher and Gilchrist (1979) on the thermal and acid-catalysed rearrangements of dihydro-oxazines suggests potential applications of the compound in these reactions, given its structural resemblance to the substances studied (Faragher & Gilchrist, 1979).
Mild and Metal-Free Oxy- and Amino-Fluorination
The compound's structure indicates its potential use in mild and metal-free oxy- and amino-fluorination processes. Parmar and Rueping (2014) developed a strategy for the electrophilic cyclisation of benzylic alcohols and amines, resulting in fluorinated heterocycles, which could be relevant for the compound (Parmar & Rueping, 2014).
Synthesis of Fluorinated Heterocycles
The structure of 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine suggests its utility in the synthesis of fluorinated heterocycles. Wu et al. (2017) detailed the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting the significance of similar compounds in pharmaceutical and agrochemical industries (Wu et al., 2017).
properties
IUPAC Name |
1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2ClH/c12-9-4-3-7-14-10(9)15-8-11(13)5-1-2-6-11;;/h3-4,7H,1-2,5-6,8,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBWMQJJYAFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(COC2=C(C=CC=N2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)
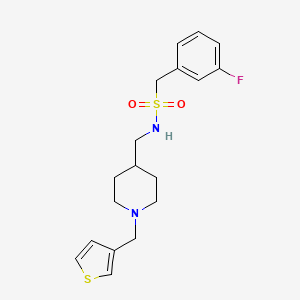


![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)
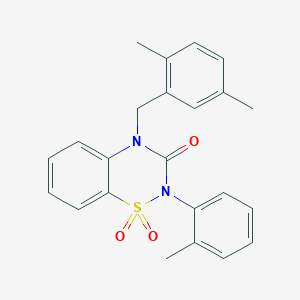
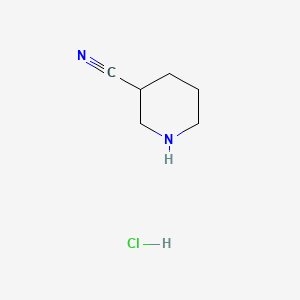

![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)
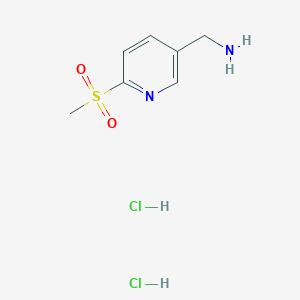
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

